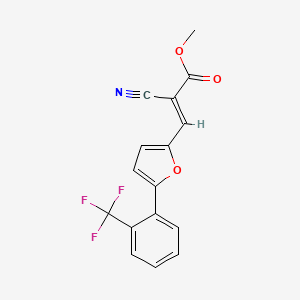
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a furan ring
Méthodes De Préparation
The synthesis of Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Analyse Des Réactions Chimiques
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate include:
- 2-Cyano-3-(5-(2-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
- 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
- 2-Cyano-3-(5-(4-nitro-phenyl)-furan-2-yl)-acrylic acid methyl ester
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents, such as nitro or methyl groups, can significantly alter the compound’s properties, making this compound unique in its specific applications and effects.
Propriétés
Numéro CAS |
853347-56-5 |
|---|---|
Formule moléculaire |
C16H10F3NO3 |
Poids moléculaire |
321.25 g/mol |
Nom IUPAC |
methyl (E)-2-cyano-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H10F3NO3/c1-22-15(21)10(9-20)8-11-6-7-14(23-11)12-4-2-3-5-13(12)16(17,18)19/h2-8H,1H3/b10-8+ |
Clé InChI |
NORCGYDXMJGIRQ-CSKARUKUSA-N |
SMILES isomérique |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)/C#N |
SMILES canonique |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



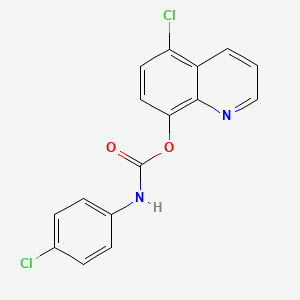
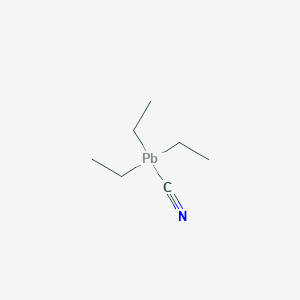




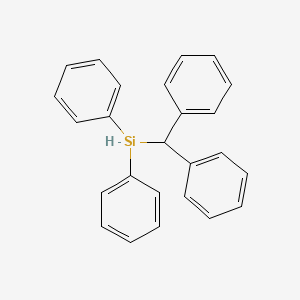



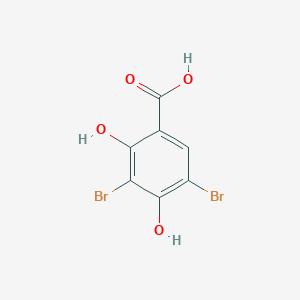

![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
